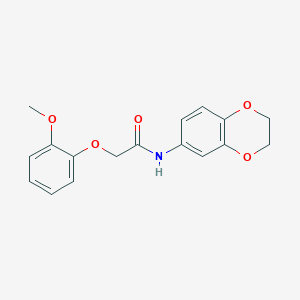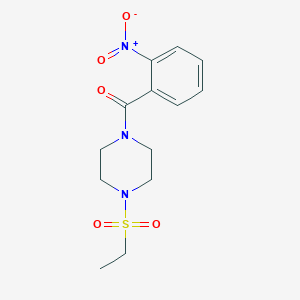
2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic sensor that regulates energy homeostasis and cellular metabolism. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes, obesity, and cancer.
Mecanismo De Acción
2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide activates AMPK by binding to the γ-subunit of the enzyme and allosterically activating it. This leads to an increase in the phosphorylation of downstream targets of AMPK, such as acetyl-CoA carboxylase and glucose transporter 4. Activation of AMPK by this compound also leads to a decrease in the activity of mTORC1, a key regulator of protein synthesis and cell growth.
Biochemical and Physiological Effects:
Activation of AMPK by this compound has several biochemical and physiological effects. In skeletal muscle cells, this compound increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and energy metabolism. In liver cells, this compound reduces hepatic glucose production and increases fatty acid oxidation, leading to improved glucose and lipid metabolism. In cancer cells, this compound inhibits cell growth and induces apoptosis, potentially leading to anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, and it has been extensively studied in preclinical models. However, this compound also has some limitations. It is a relatively new compound, and its safety and efficacy in humans have not been fully established. Furthermore, this compound has been shown to have off-target effects, which may complicate its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide. One direction is to further investigate its potential therapeutic applications in the treatment of metabolic disorders such as diabetes, obesity, and cancer. Another direction is to study its effects on cognitive function and neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action and off-target effects of this compound, as well as its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide involves several steps. The starting material is 4-bromo-2-ethylphenol, which is reacted with 4-bromoanisole in the presence of a palladium catalyst to form 2-(4-ethylphenoxy)phenol. This intermediate is then reacted with 4-bromobenzylamine in the presence of a base to form 2-(4-ethylphenoxy)-N-(4-bromobenzyl)aniline. Finally, this compound is reacted with acetic anhydride in the presence of a base to form this compound.
Aplicaciones Científicas De Investigación
2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as reduce hepatic glucose production in liver cells. This compound has also been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. Furthermore, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-2-17-8-12-19(13-9-17)25-16-22(24)23-18-10-14-21(15-11-18)26-20-6-4-3-5-7-20/h3-15H,2,16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQSSKCKKLJDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5700066.png)
![2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5700072.png)

![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-fluorobenzohydrazide](/img/structure/B5700082.png)

![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5700100.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5700108.png)

![2-methyl-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5700127.png)

![3-(2-chlorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5700137.png)
![N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B5700142.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B5700152.png)
